1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[222]octane;pentanedioic acid is a compound that combines the bicyclic structure of 1,4-diazabicyclo[222]octane with the dicarboxylic acid functionality of pentanedioic acid 1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base, widely used as a catalyst and reagent in polymerization and organic synthesis . Pentanedioic acid, commonly known as glutaric acid, is a dicarboxylic acid with the formula C₅H₈O₄. The combination of these two components results in a compound with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized via the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . Another method involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine .
Industrial Production Methods
Commercial production of 1,4-diazabicyclo[2.2.2]octane typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It can form adducts with hydrogen peroxide and sulfur dioxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in nucleophilic substitution reactions, such as the Baylis-Hillman reaction.
Cycloaddition: It is used in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used with 1,4-diazabicyclo[2.2.2]octane include aldehydes, unsaturated ketones, and isocyanates . Reaction conditions often involve the use of solvents like water, ethanol, and benzene, with temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
Major products formed from reactions involving 1,4-diazabicyclo[2.2.2]octane include polyurethane, heterocyclic compounds, and various substituted organic molecules .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its function as a strong nucleophile and base. It can form adducts with electrophiles, facilitating various organic transformations . Its bicyclic structure and the presence of two tertiary amine groups contribute to its high nucleophilicity and basicity . These properties enable it to participate in a wide range of reactions, including nucleophilic substitution, cycloaddition, and oxidation .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure to 1,4-diazabicyclo[2.2.2]octane but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and basicity, which make it an effective catalyst and reagent in various organic transformations . Its ability to form stable adducts with electrophiles and its versatility in different types of reactions set it apart from similar compounds .
Properties
CAS No. |
650631-68-8 |
---|---|
Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;pentanedioic acid |
InChI |
InChI=1S/C6H12N2.C5H8O4/c1-2-8-5-3-7(1)4-6-8;6-4(7)2-1-3-5(8)9/h1-6H2;1-3H2,(H,6,7)(H,8,9) |
InChI Key |
SXQUGVYLYUQTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.